Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)-
Description
Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a carbothioamide group, a piperidinylmethyl group, and a pyrrolidinyl group
Properties
CAS No. |
61689-71-2 |
|---|---|
Molecular Formula |
C15H23N5S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(piperidin-1-ylmethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C15H23N5S/c21-15(17-12-19-6-2-1-3-7-19)13-10-16-11-14(18-13)20-8-4-5-9-20/h10-11H,1-9,12H2,(H,17,21) |
InChI Key |
WUKZPBBWMKAQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CNC(=S)C2=CN=CC(=N2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with appropriate amines and thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of pyrazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: Another pyrazine derivative with different substituents.
Pyrazinecarbothioamide: Lacks the piperidinylmethyl and pyrrolidinyl groups.
Uniqueness
Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
